molecular formula C15H21Cl2N3O3S B2655772 2,5-dichloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide CAS No. 2034293-69-9

2,5-dichloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2655772
CAS No.: 2034293-69-9
M. Wt: 394.31
InChI Key: VEFNURDEPUGDTN-UHFFFAOYSA-N
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Description

2,5-dichloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with dichloro and dimethylsulfamoyl groups, as well as a piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The dichloro substitution is introduced through halogenation reactions, while the piperidinyl moiety is incorporated via nucleophilic substitution reactions. The dimethylsulfamoyl group is added through sulfonation reactions using dimethylsulfamoyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfonylated benzamide derivatives.

    Substitution: Amino or thiol-substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide
  • 2,5-dichloro-N-{[1-(methylsulfamoyl)piperidin-4-yl]methyl}benzamide
  • 2,5-dichloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}aniline

Uniqueness

2,5-dichloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide stands out due to its specific combination of dichloro and dimethylsulfamoyl groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2,5-dichloro-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2N3O3S/c1-19(2)24(22,23)20-7-5-11(6-8-20)10-18-15(21)13-9-12(16)3-4-14(13)17/h3-4,9,11H,5-8,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFNURDEPUGDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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